Enterostatin, human, mouse, rat acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

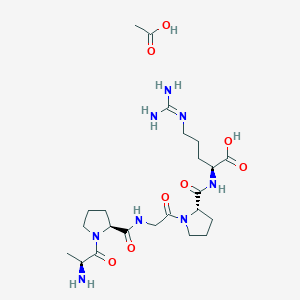

Enterostatin, human, mouse, rat acetate is a pentapeptide primarily involved in the regulation of food intake. It is derived from the cleavage of pancreatic procolipase and has been shown to reduce fat intake in various species, including humans, mice, and rats .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Enterostatin, human, mouse, rat acetate can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as HBTU or DIC, and deprotection agents like TFA .

Industrial Production Methods

Industrial production of this compound involves large-scale SPPS. The process is optimized for high yield and purity, often exceeding 95%. The final product is purified using techniques such as HPLC and lyophilized for storage .

Analyse Des Réactions Chimiques

Types of Reactions

Enterostatin, human, mouse, rat acetate primarily undergoes hydrolysis and enzymatic cleavage. It is relatively stable under physiological conditions but can be hydrolyzed by proteases in the gastrointestinal tract .

Common Reagents and Conditions

The synthesis of this compound involves reagents like Fmoc-protected amino acids, coupling agents (HBTU, DIC), and deprotection agents (TFA). The reactions are typically carried out in anhydrous DMF or DCM .

Major Products Formed

The major product formed from the synthesis of this compound is the pentapeptide itself. During hydrolysis, the peptide can be broken down into its constituent amino acids .

Applications De Recherche Scientifique

Enterostatin, human, mouse, rat acetate has several scientific research applications:

Biology: It is used to study the regulation of food intake and energy balance.

Medicine: Research on enterostatin focuses on its potential therapeutic applications in obesity and metabolic disorders.

Chemistry: Enterostatin is used as a model peptide in studies of peptide synthesis and hydrolysis.

Industry: It is used in the development of weight management supplements and pharmaceuticals.

Mécanisme D'action

Enterostatin, human, mouse, rat acetate exerts its effects by binding to the β-subunit of F1-ATPase on the plasma membrane of target cells. This binding activates various intracellular pathways, including cAMP, AMP-kinase, and MAP-kinase pathways. The peptide reduces fat intake by inhibiting gastric motility, releasing serotonin, and suppressing the hunger hormone agouti-related peptide (AgRP) .

Comparaison Avec Des Composés Similaires

Similar Compounds

Galanin: A peptide that stimulates fat intake.

Agouti-related peptide (AgRP): Another peptide that promotes fat intake.

Neuropeptide Y (NPY): Stimulates carbohydrate intake.

Uniqueness

Enterostatin, human, mouse, rat acetate is unique in its selective suppression of fat intake without affecting carbohydrate intake. Its mechanism of action involves specific pathways that are distinct from those of other peptides like galanin and AgRP .

Propriétés

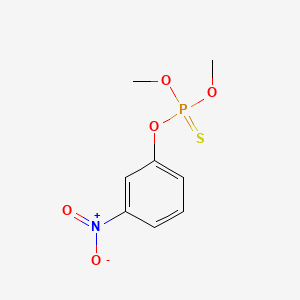

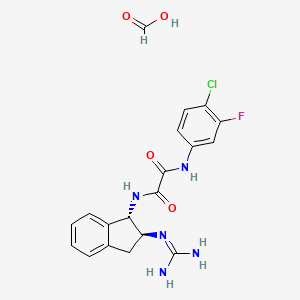

Formule moléculaire |

C23H40N8O8 |

|---|---|

Poids moléculaire |

556.6 g/mol |

Nom IUPAC |

acetic acid;(2S)-2-[[(2S)-1-[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C21H36N8O6.C2H4O2/c1-12(22)19(33)29-10-4-6-14(29)17(31)26-11-16(30)28-9-3-7-15(28)18(32)27-13(20(34)35)5-2-8-25-21(23)24;1-2(3)4/h12-15H,2-11,22H2,1H3,(H,26,31)(H,27,32)(H,34,35)(H4,23,24,25);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |

Clé InChI |

DPFSZFSCMSELKJ-WFGXUCIJSA-N |

SMILES isomérique |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.CC(=O)O |

SMILES canonique |

CC(C(=O)N1CCCC1C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)

![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)

![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)